molecular formula C22H22N2O2 B4710650 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Cat. No. B4710650
M. Wt: 346.4 g/mol
InChI Key: HUZBVYPCBHXEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide, also known as CPI-0610, is a novel small molecule inhibitor that has been developed for the treatment of hematological malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act through the inhibition of bromodomain and extraterminal domain (BET) proteins. BET proteins play a critical role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. The compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is its potent activity against cancer cells, which makes it a promising candidate for the treatment of hematological malignancies. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing schedules. However, one limitation is the lack of information on its toxicity profile and potential side effects, which will need to be evaluated in clinical trials.

Future Directions

There are several future directions for the development of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide. One direction is the evaluation of its efficacy in combination with other anti-cancer agents. Another direction is the investigation of its potential use in other types of cancer, such as solid tumors. Additionally, further studies are needed to fully understand its mechanism of action and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been extensively studied in preclinical models of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and multiple myeloma (MM). The compound has shown potent activity against cancer cells, both in vitro and in vivo, and has been shown to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21(23-13-12-16-6-2-1-3-7-16)15-24-14-19(22(26)17-10-11-17)18-8-4-5-9-20(18)24/h1-9,14,17H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZBVYPCBHXEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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